molecular formula C32H43N9O10 B561585 Retf-4NA CAS No. 1160928-63-1

Retf-4NA

Katalognummer: B561585
CAS-Nummer: 1160928-63-1
Molekulargewicht: 713.749
InChI-Schlüssel: MGCWUIJMQAZRNY-SJYYQWPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

RETF-4NA is a chymase substrate peptide . Chymase is a type of protease enzyme that is primarily found in mast cells, which play a crucial role in the immune response.

Mode of Action

This compound interacts with its primary target, chymase, by serving as a substrate for the enzyme. It is cleaved more avidly by α2-macroglobulin-bound chymase than the free, unbound form . This indicates that this compound has a specific affinity for the α2-macroglobulin-bound form of chymase.

Pharmacokinetics

It’s also worth noting that this compound is soluble to 2 mg/ml in 20% acetonitrile/water .

Result of Action

The cleavage of this compound by chymase could potentially lead to the generation of angiotensin II, given the known role of chymase in this process . This could result in vasoconstriction and an increase in blood pressure.

Biochemische Analyse

Biochemical Properties

Retf-4NA plays a significant role in biochemical reactions, particularly as a substrate for the enzyme chymase. It interacts with chymase and α2-macroglobulin, a protein that can bind to various biomolecules .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with chymase. It serves as a substrate for chymase, which can cleave it more avidly when the enzyme is bound to α2-macroglobulin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Retf-4NA is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of protected amino acids to a growing peptide chain. The final product is obtained by deprotecting the peptide and purifying it using techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Retf-4NA primarily undergoes hydrolysis reactions catalyzed by chymase. The hydrolysis of this compound results in the cleavage of the peptide bond, releasing 4-nitroaniline, which can be quantitatively measured .

Common Reagents and Conditions

The hydrolysis reaction typically occurs under physiological conditions, with a pH range of 7-8, which is optimal for chymase activity. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and enzyme solutions containing chymase .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-nitroaniline, which serves as a measurable indicator of chymase activity .

Biologische Aktivität

Retf-4NA (Acetyl-L-Arg-Glu-Thr-Phe-4-nitroanilide) is a synthetic peptide substrate primarily utilized in the study of chymase, a serine protease found in mast cells. This compound has garnered significant attention for its role in various biological processes, particularly in inflammation and cardiovascular diseases. This article will detail the biological activity of this compound, including its mechanism of action, biochemical properties, and relevant case studies.

Overview of Chymase and this compound

Chymase is an enzyme that plays a critical role in the pathophysiology of several diseases, including asthma, atherosclerosis, and fibrosis. It is known to cleave various substrates, leading to the production of bioactive peptides such as angiotensin II, which is involved in blood pressure regulation and fluid balance. This compound serves as a specific substrate for chymase, allowing researchers to measure its enzymatic activity effectively.

This compound interacts with chymase by acting as a substrate. The cleavage of this compound by chymase results in the release of 4-nitroaniline , which can be quantitatively measured as an indicator of chymase activity. This interaction is significantly enhanced when chymase is bound to α2-macroglobulin , a protein that inhibits other proteases while allowing chymase to function.

Key Properties

  • Chemical Structure : Acetyl-L-Arg-Glu-Thr-Phe-4-nitroanilide
  • Molecular Weight : 528.59 g/mol
  • Solubility : Soluble to 2 mg/ml in 20% acetonitrile/water
  • Optimal pH for Activity : 7-8

Biochemical Analysis

This compound undergoes hydrolysis reactions catalyzed by chymase. The major product formed from this reaction is 4-nitroaniline, which serves as a measurable indicator of enzymatic activity.

Reaction Conditions

ParameterValue
pH7.0 - 8.0
Temperature37°C
BufferPhosphate-buffered saline (PBS)
DMSO0.05%
Triton X-1000.01%

Case Studies and Research Findings

  • Chymase Activity Measurement :
    A study utilized this compound to measure chymase activity in serum samples from subjects with mastocytosis. The assay demonstrated that this compound is sensitive and selective for detecting chymase activity when free or bound to α2-macroglobulin .
  • Inflammatory Response :
    Research indicated that this compound can be used to investigate the role of chymase in mast cell-mediated inflammation. In vitro assays showed that increased levels of mast cell chymase correlate with higher hydrolysis rates of this compound, suggesting its potential as a biomarker for inflammatory conditions .
  • Cardiovascular Implications :
    In studies examining cardiovascular diseases, this compound was employed to assess the involvement of chymase in angiotensin II generation from precursor peptides. The findings underscored the enzyme's role in hypertension and heart failure .

Eigenschaften

IUPAC Name

4-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[3-hydroxy-1-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N9O10/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCWUIJMQAZRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N9O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.